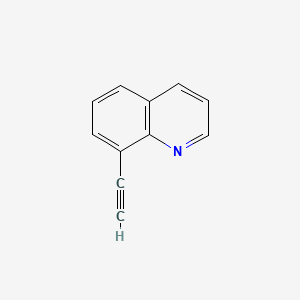

8-Ethynylquinoline

Description

8-Ethynylquinoline (CAS 103987-81-1) is a heterocyclic organic compound with the molecular formula C₁₁H₇N and a molecular weight of 153.18 g/mol. Characterized by an ethynyl (–C≡CH) group at the 8-position of the quinoline ring, this compound is notable for its role in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized heterocycles. Its high purity (≥98%) and structural versatility make it valuable in materials science (e.g., metal-organic frameworks, MOFs) and medicinal chemistry, where it serves as a scaffold for inhibitors targeting kinases, receptors, and enzymes .

Properties

IUPAC Name |

8-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFDEMENCIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693485 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-81-1 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline structure. One common method is the reaction of quinoline with ethynylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

Formation of Ethynylmagnesium Bromide: Ethyne (acetylene) reacts with magnesium in the presence of a halogen source (e.g., bromine) to form ethynylmagnesium bromide.

Reaction with Quinoline: The ethynylmagnesium bromide is then reacted with quinoline, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Ethynylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethynyl group into other functional groups such as alkenes or alkanes.

Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce ethylquinoline.

Scientific Research Applications

8-Ethynylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties.

Biology: In biological research, this compound derivatives are explored for their potential as fluorescent probes and imaging agents.

Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the synthesis of advanced materials, such as polymers and chemical sensors, due to its ability to form stable complexes and its electronic properties.

Mechanism of Action

The mechanism by which 8-Ethynylquinoline exerts its effects varies depending on its application:

Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.

Fluorescent Probes: The ethynyl group can enhance the fluorescence properties of quinoline derivatives, making them useful in imaging applications.

Pharmacology: In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

8-Hydroxyquinoline

Structural Differences :

- 8-Hydroxyquinoline features a hydroxyl (–OH) group at the 8-position, enabling strong metal-chelation properties, whereas 8-ethynylquinoline’s ethynyl group facilitates alkyne-based reactivity (e.g., click chemistry or Sonogashira coupling).

Reaction Stability :

- The ethynyl group in this compound is sterically and electronically sensitive. For example, hydrohalogenation reactions yield complex mixtures due to insufficient resonance activation of the ethynyl group by the quinoline nitrogen, unlike ethynylpyridines .

8-Chloroquinoline

Structural Differences :

- The chlorine substituent in 8-chloroquinoline is a strong electron-withdrawing group, contrasting with the electron-rich ethynyl group in this compound.

Ethynyl-Substituted Azaheterocycles

Examples: Ethynylpyridines, ethynylisoquinolines.

Reactivity Comparison :

- Hydrohalogenation: Ethynylpyridines (e.g., 2-ethynylpyridine) undergo efficient hydrohalogenation to yield haloalkenes (90–95% yields), whereas this compound produces complex mixtures due to unfavorable resonance effects .

- Cross-Coupling: Both ethynylquinolines and ethynylpyridines serve as substrates in Suzuki-Miyaura couplings, but the quinoline ring’s electron-deficient nature may alter reaction kinetics .

8-Aminoisoquinoline and Primaquine Derivatives

Functional Group Impact :

- 8-Aminoisoquinoline (CAS 23687-27-6) contains an amino (–NH₂) group, enabling hydrogen bonding and participation in Schiff base formation. This contrasts with the ethynyl group’s role in π-bond interactions .

- Primaquine-Related Compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) combine amino and methoxy groups for antimalarial activity, diverging from this compound’s synthetic focus .

Data Tables

Table 1: Structural and Reactivity Comparison

Biological Activity

8-Ethynylquinoline is a compound that belongs to the broader class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by the presence of an ethynyl group at the 8-position of the quinoline ring. This structural modification is crucial as it enhances the compound's interaction with biological targets, leading to various pharmacological effects. The compound has been studied for its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism behind its efficacy often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on human cancer cell lines, it was found that:

- Cell Lines Tested : Human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549).

- Results : The compound showed IC50 values comparable to standard chemotherapeutic agents like cisplatin and doxorubicin.

- Mechanism : It was observed that this compound decreased the expression of anti-apoptotic proteins (BCL-2) while increasing pro-apoptotic factors (BAX), promoting apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, including multidrug-resistant organisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 5 µg/mL |

| Enterococcus faecalis | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

The compound's effectiveness against MRSA suggests its potential as a lead compound for developing new antibiotics .

Antiviral Activity

Emerging research indicates that this compound may exhibit antiviral properties, particularly against RNA viruses. Its mechanism appears to involve interference with viral replication processes.

In Vitro Studies

In vitro studies have shown that derivatives of quinoline, including this compound, inhibit viral replication in cell cultures infected with various viruses. For instance:

- Virus Tested : Influenza virus H5N1.

- Inhibition Rate : Compounds exhibited up to 91% inhibition of viral growth with low cytotoxicity levels .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of electron-withdrawing groups on the quinoline ring enhances lipophilicity and biological activity.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhance antiviral activity.

- Lipophilicity : Correlates positively with increased biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.